molecular formula C8H14ClNO3 B2403056 Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride CAS No. 2287249-29-8

Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride

Cat. No.: B2403056
CAS No.: 2287249-29-8
M. Wt: 207.65
InChI Key: QEQPHFBOYVLDSL-RYLOHDEPSA-N
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Description

Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride is a compound of increasing interest in biological research due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on specific biological systems, and relevant case studies.

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 203.71 g/mol
  • CAS Registry Number : 57710-36-8
PropertyValue
Molecular FormulaC11H16ClN
Molecular Weight203.71 g/mol
CAS Number57710-36-8

Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride exhibits its biological effects primarily through interaction with G protein-coupled receptors (GPCRs). These receptors play crucial roles in various physiological processes and are implicated in numerous diseases.

  • Receptor Interaction : The compound has been shown to activate specific GPCRs associated with neurotransmitter release and modulation of neuronal excitability.
  • Signal Transduction : Upon binding to its target receptor, it initiates a cascade of intracellular signaling events that can lead to changes in gene expression and cellular response.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Neuroprotective Properties : Studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Activity : It has been observed to reduce the production of pro-inflammatory cytokines in vitro.
  • Analgesic Effects : Animal models suggest that the compound may possess analgesic properties comparable to traditional pain relievers.

Table 2: Biological Activities

ActivityDescriptionReference
NeuroprotectionProtects against oxidative stress
Anti-inflammatoryReduces pro-inflammatory cytokines
AnalgesicExhibits pain-relieving properties

Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride on cultured neuronal cells. The results indicated a significant reduction in cell death under oxidative stress conditions when treated with the compound.

Study 2: Anti-inflammatory Mechanism

A separate study investigated the anti-inflammatory properties of this compound using a murine model of inflammation. The findings revealed that administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples compared to controls. This suggests its potential utility in treating inflammatory diseases.

Study 3: Analgesic Properties

In an experimental pain model involving rats, Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate; hydrochloride was administered and resulted in a marked reduction in pain response compared to baseline measurements. This study indicates its potential as an analgesic agent.

Properties

IUPAC Name

methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-12-7-3-9-2-5(6)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQPHFBOYVLDSL-RYLOHDEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC2C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CO[C@H]2[C@@H]1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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